
Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylamino and isopropyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further ensures the compound’s purity and suitability for various applications.
化学反応の分析
反応の種類: 4-(ジエチルアミノ)-8-イソプロピルキノリン-3-カルボン酸エチルは、次のようなさまざまなタイプの化学反応を受けます。
酸化: この化合物は、酸化されてキノリンN-オキシドを形成することができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: 親電子求核置換反応により、さまざまな官能基をキノリン環に導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬は、制御された条件下で使用して、目的の置換を達成します。
主要な生成物:
4. 科学研究での応用
4-(ジエチルアミノ)-8-イソプロピルキノリン-3-カルボン酸エチルは、幅広い科学研究での応用があります。
化学: より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の生物活性により、酵素相互作用と細胞プロセスを研究するための候補となります。
医学: この化合物を含むキノリン誘導体は、抗菌剤、抗ウイルス剤、抗癌剤としての可能性について調査されています。
工業: この化合物のユニークな化学的特性により、染料、顔料、およびその他の工業用化学品の開発に役立ちます。
科学的研究の応用
Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.
作用機序
4-(ジエチルアミノ)-8-イソプロピルキノリン-3-カルボン酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。関連する経路には、酵素活性の阻害、細胞プロセスの混乱、および癌細胞のアポトーシスの誘導が含まれる場合があります。
類似化合物:
- 4-(ジメチルアミノ)キノリン-3-カルボン酸エチル
- 4-(ジエチルアミノ)キノリン-3-カルボン酸エチル
- 4-(ジエチルアミノ)-8-メチルキノリン-3-カルボン酸エチル
比較: 4-(ジエチルアミノ)-8-イソプロピルキノリン-3-カルボン酸エチルは、イソプロピル基の存在により際立っています。イソプロピル基は、ユニークな立体化学的および電子的特性を付与します。この構造的特徴は、化合物の反応性、生物活性、および全体的な安定性に影響を与え、他の類似のキノリン誘導体とは異なるものになります。
類似化合物との比較
- Ethyl 4-(dimethylamino)-quinoline-3-carboxylate
- Ethyl 4-(diethylamino)-quinoline-3-carboxylate
- Ethyl 4-(diethylamino)-8-methylquinoline-3-carboxylate
Comparison: Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar quinoline derivatives.
特性
分子式 |
C19H26N2O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
ethyl 4-(diethylamino)-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-6-21(7-2)18-15-11-9-10-14(13(4)5)17(15)20-12-16(18)19(22)23-8-3/h9-13H,6-8H2,1-5H3 |
InChIキー |
VYIIENLPYSUHMS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C2C=CC=C(C2=NC=C1C(=O)OCC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


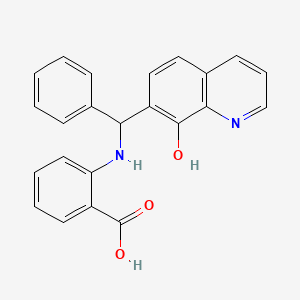
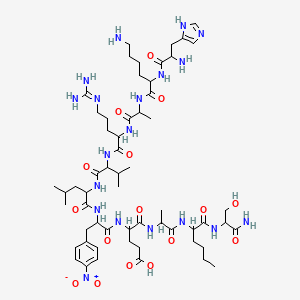
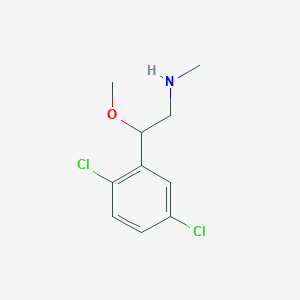

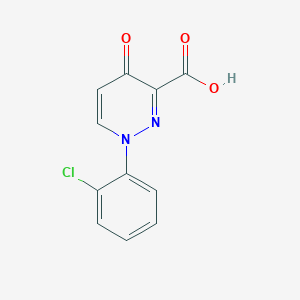
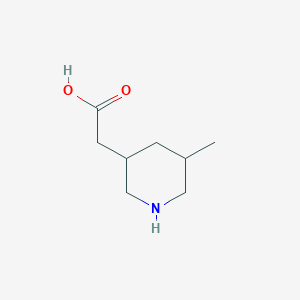
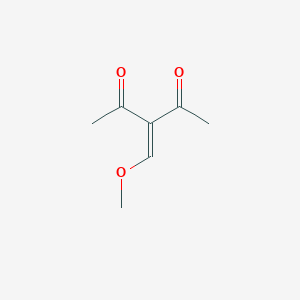
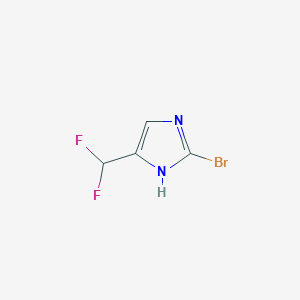
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
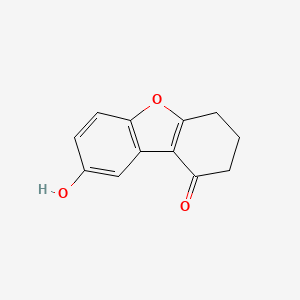
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
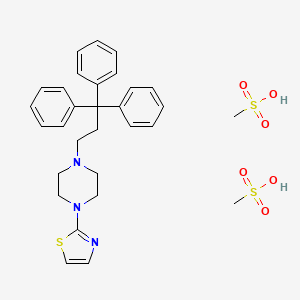

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
